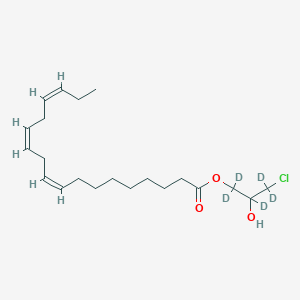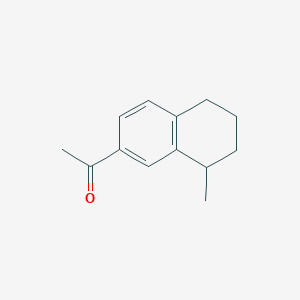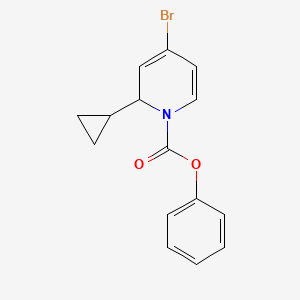
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a phenyl ester moiety attached to a pyridine ring
Méthodes De Préparation
The synthesis of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of 2-cyclopropylpyridine followed by esterification with phenyl carboxylate. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve cost-effective synthesis.
Analyse Des Réactions Chimiques
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and phenol.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and cyclopropyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Phenyl 4-Bromo-2-cyclopropylpyridine-1(2H)-carboxylate can be compared with other pyridine derivatives, such as:
4-Bromo-2-cyclopropylpyridine: Lacks the phenyl ester group, resulting in different chemical properties and applications.
Phenyl 2-cyclopropylpyridine-1(2H)-carboxylate: Lacks the bromine atom, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H14BrNO2 |
|---|---|
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
phenyl 4-bromo-2-cyclopropyl-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H14BrNO2/c16-12-8-9-17(14(10-12)11-6-7-11)15(18)19-13-4-2-1-3-5-13/h1-5,8-11,14H,6-7H2 |
Clé InChI |
ZIFPJDUNBLIQGT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2C=C(C=CN2C(=O)OC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt](/img/structure/B13859616.png)
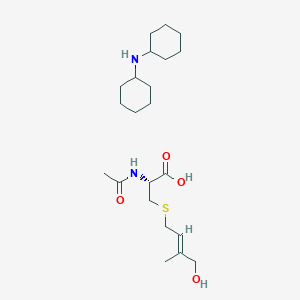
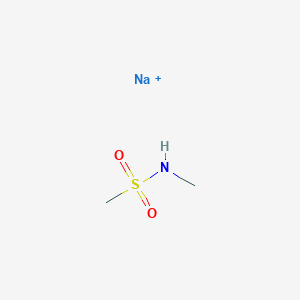
![3-[Benzyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B13859626.png)
![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,15,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B13859636.png)
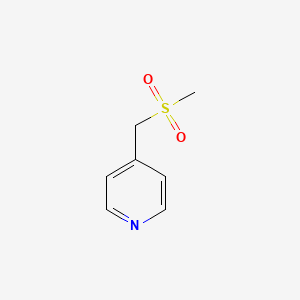

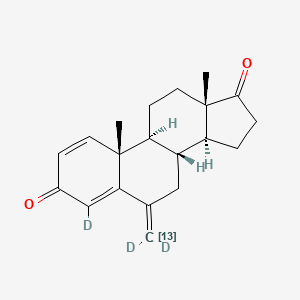

![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
